N-biphenyl-4-yl-Nalpha-({2-[(phenylcarbonyl)amino]phenyl}carbonyl)phenylalaninamide
Description
The compound "N-biphenyl-4-yl-Nα-({2-[(phenylcarbonyl)amino]phenyl}carbonyl)phenylalaninamide" is a structurally complex molecule featuring:
- A biphenyl-4-yl group linked to a phenylalaninamide backbone.
- A phenylcarbonylamino substituent at the ortho-position of the benzamide moiety.
- A tertiary amide linkage between the biphenyl and phenylalaninamide groups.
The presence of multiple aromatic and amide groups implies moderate lipophilicity and possible hydrogen-bonding interactions, critical for binding affinity .
Properties
Molecular Formula |
C35H29N3O3 |
|---|---|
Molecular Weight |
539.6 g/mol |
IUPAC Name |
2-benzamido-N-[1-oxo-3-phenyl-1-(4-phenylanilino)propan-2-yl]benzamide |
InChI |
InChI=1S/C35H29N3O3/c39-33(28-16-8-3-9-17-28)37-31-19-11-10-18-30(31)34(40)38-32(24-25-12-4-1-5-13-25)35(41)36-29-22-20-27(21-23-29)26-14-6-2-7-15-26/h1-23,32H,24H2,(H,36,41)(H,37,39)(H,38,40) |
InChI Key |
QNRBAKIWTNQEOI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NC2=CC=C(C=C2)C3=CC=CC=C3)NC(=O)C4=CC=CC=C4NC(=O)C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-biphenyl-4-yl-Nalpha-({2-[(phenylcarbonyl)amino]phenyl}carbonyl)phenylalaninamide typically involves multiple steps, including the formation of biphenyl intermediates and the coupling of these intermediates with phenylalanine derivatives. One common method is the Suzuki–Miyaura cross-coupling reaction, which involves the reaction of aryl halides with boronic acids in the presence of a palladium catalyst . This method is favored for its mild reaction conditions and high yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors and continuous flow systems to ensure consistent quality and high throughput. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is essential to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-biphenyl-4-yl-Nalpha-({2-[(phenylcarbonyl)amino]phenyl}carbonyl)phenylalaninamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
N-biphenyl-4-yl-Nalpha-({2-[(phenylcarbonyl)amino]phenyl}carbonyl)phenylalaninamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of N-biphenyl-4-yl-Nalpha-({2-[(phenylcarbonyl)amino]phenyl}carbonyl)phenylalaninamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound shares structural motifs with several classes of molecules:
Physicochemical Properties
- Lipophilicity : The chlorophenyl carbamates () exhibit log k values ranging from 2.1–3.8 (HPLC-derived), indicating moderate-to-high lipophilicity. The target compound, with fewer halogen substituents but additional amide bonds, is likely less lipophilic (estimated log k ~1.5–2.5) .
Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound | Molecular Formula | Molecular Weight (g/mol) | log k (HPLC) | Key Functional Groups |
|---|---|---|---|---|
| Target compound | C₃₉H₃₁N₃O₃ | ~593.7* | ~1.5–2.5* | Biphenyl, phenylalaninamide |
| 4-Chloro-2-{[(3-Cl-phenyl)amino]carbonyl}phenyl carbamate (4a) | C₁₄H₁₀Cl₂N₂O₃ | 337.15 | 3.2 | Chlorophenyl, carbamate |
| N-(4-Acetylphenyl)-4-biphenylcarboxamide | C₂₁H₁₇NO₂ | 315.37 | 3.5* | Acetyl, biphenyl carboxamide |
*Estimated based on structural analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
